Atuzabrutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atuzabrutinib, also known as PRN473 or SAR-444727, is a potent inhibitor of Bruton’s tyrosine kinase (BTK). This small molecule drug was initially developed by Principia Biopharma, Inc. and has been investigated for its therapeutic potential in treating immune system diseases, skin and musculoskeletal diseases, and autoimmune conditions .
Preparation Methods
The synthesis of atuzabrutinib involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:
Formation of Intermediates: The initial steps involve the preparation of various intermediates through reactions such as nitration, reduction, and cyclization.
Coupling Reactions: The final steps involve coupling the intermediates under specific conditions to form this compound.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Atuzabrutinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Chemistry: As a BTK inhibitor, atuzabrutinib is used in research to study the inhibition of BTK and its effects on cellular signaling pathways.
Biology: this compound is used to investigate the role of BTK in immune cell function and its potential as a therapeutic target for autoimmune diseases.
Medicine: Clinical trials have explored the use of this compound in treating conditions such as arthritis, autoimmune diseases, and skin disorders. .
Mechanism of Action
Atuzabrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By binding to the active site of BTK, this compound prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting B-cell activation and proliferation. This mechanism is particularly relevant in the treatment of B-cell malignancies and autoimmune diseases where aberrant B-cell activity plays a critical role .
Comparison with Similar Compounds
Atuzabrutinib is part of a class of drugs known as BTK inhibitors. Similar compounds include:
Ibrutinib: The first BTK inhibitor approved for clinical use, known for its efficacy in treating chronic lymphocytic leukemia and mantle cell lymphoma.
Acalabrutinib: A second-generation BTK inhibitor with higher selectivity and fewer off-target effects compared to ibrutinib.
Zanubrutinib: Another BTK inhibitor with improved selectivity and efficacy in treating B-cell malignancies.
This compound’s uniqueness lies in its potential as a topical treatment, which differentiates it from other BTK inhibitors primarily used in systemic therapies .
Properties
CAS No. |
1581714-49-9 |
---|---|
Molecular Formula |
C30H30FN7O2 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15+/t20-/m1/s1 |
InChI Key |
KZMQPYCXSAGLTB-ZWUNQBBJSA-N |
Isomeric SMILES |
CC(C)(C)/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |
Canonical SMILES |
CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.